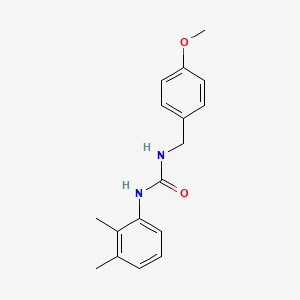

![molecular formula C16H16ClN3S2 B4622604 3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)

3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one of interest, typically involves multi-step chemical reactions that utilize specific reagents and catalysts to promote the formation of the triazole ring. Techniques such as microwave irradiation have been employed to improve the yield and reduce the reaction time of these syntheses, indicating the ongoing evolution of synthetic methodologies in this area (Raval et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which significantly influences the compound's electronic and spectroscopic properties. Advanced computational and experimental methods, such as Density Functional Theory (DFT) calculations and X-ray crystallography, have been utilized to elucidate these structures in detail, providing insights into their geometries, electronic distributions, and interaction potentials (Nadeem et al., 2017).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. They can participate in glycosylation reactions, showcasing regioselective behavior based on the reaction conditions and the nature of the substituents involved. This regioselectivity is critical for the synthesis of specific glycosylated derivatives with potential biological activities (El Ashry et al., 2009).

Scientific Research Applications

Protective Effects on Oxidative Stress

A study by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in the mouse brain and liver. The research indicated that certain derivatives ameliorated peroxidative injury effectively, suggesting their potential as therapeutic agents in managing ethanol-induced oxidative damage (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Electronic and Nonlinear Optical Properties

Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The study showcased the electronic properties of these compounds, providing insights into their potential applications in electronic and optical devices (M. Beytur, Ihsan Avinca, 2021).

Antimicrobial Activities

Prasad et al. (2009) highlighted the synthesis and antimicrobial activities of some new triazolothiadiazoles bearing 4-methylthiobenzyl moiety. This research demonstrated that these compounds exhibited promising antimicrobial activities, suggesting their use in developing new antimicrobial agents (D. J. Prasad, M. Ashok, P. Karegoudar, B. Poojary, B. Holla, N. Kumari, 2009).

Corrosion Inhibition

In a study on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid, Bentiss et al. (2007) discovered that these derivatives were effective in inhibiting corrosion, offering potential applications in protecting metals against acidic corrosion (F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, M. Lagrenée, 2007).

Antifungal Activity

Min et al. (2015) explored the antifungal activity of novel thioether derivatives containing 1,2,4-triazole moiety, synthesized under microwave irradiation. Some compounds showed moderate antifungal activity, underscoring their potential in developing antifungal treatments (Li-Jing Min, Yanxia Shi, Hong-ke Wu, Zhaohui Sun, Xingping Liu, Bao-Ju Li, Yonggang Zhang, 2015).

properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3S2/c1-3-14-8-12(10-21-14)15-18-19-16(20(15)2)22-9-11-4-6-13(17)7-5-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBNGAZRELMMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

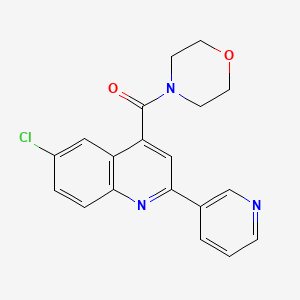

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

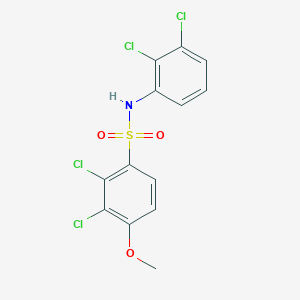

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)

![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)

![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)